Cas no 1508702-20-2 (tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate)

Tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate is a brominated carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The presence of the Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the bromine substituent offers a reactive site for further functionalization via cross-coupling reactions. Its crystalline solid form ensures ease of handling and storage. The compound’s structural features make it valuable for applications requiring controlled reactivity and modular synthesis, particularly in peptide and heterocycle chemistry.
tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate structure
1508702-20-2 structure
Product Name:tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate
CAS No:1508702-20-2
MF:C13H18BrNO2
MW:300.191523075104
MDL:MFCD24122411
CID:5612386
PubChem ID:81523129
Update Time:2025-05-19

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-bromo-4,6-dimethylphenyl)carbamate
    • tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate
    • MDL: MFCD24122411
    • Inchi: 1S/C13H18BrNO2/c1-8-6-9(2)11(10(14)7-8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
    • InChI Key: NXPSMTQKINLBSF-UHFFFAOYSA-N
    • SMILES: N(C1C(=CC(C)=CC=1Br)C)C(=O)OC(C)(C)C

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Additional information on tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate

Introduction to tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate (CAS No. 1508702-20-2)

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate, also known by its CAS number 1508702-20-2, is a versatile compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a 2-bromo-4,6-dimethylphenyl moiety. The combination of these functional groups imparts specific chemical and physical properties that make it a valuable intermediate in various synthetic pathways.

The tert-butyl carbamate group is well-known for its ability to protect amino functionalities in organic synthesis. This protective group can be easily introduced and removed under mild conditions, making it a preferred choice in multistep synthetic processes. The 2-bromo-4,6-dimethylphenyl moiety, on the other hand, provides additional reactivity and selectivity in subsequent transformations. The presence of the bromine atom makes this compound an excellent substrate for various cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling, which are widely used in the synthesis of complex organic molecules.

Recent advancements in the field of medicinal chemistry have highlighted the importance of tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate as a key intermediate in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer progression. The bromine atom in the molecule serves as a handle for further functionalization, allowing researchers to explore a wide range of structural modifications to optimize pharmacological properties such as potency, selectivity, and bioavailability.

In addition to its applications in drug discovery, tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate has also found utility in materials science. Researchers at the University of California, Berkeley, have utilized this compound as a building block for the synthesis of advanced polymers with tunable properties. The ability to introduce functional groups via the bromine atom allows for the creation of polymers with tailored mechanical and thermal characteristics, making them suitable for applications ranging from biomedical devices to electronic materials.

The synthesis of tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate typically involves a multi-step process that begins with the reaction of 2-bromo-4,6-dimethylaniline with di-tert-butyl dicarbonate (Boc2O). This reaction forms an intermediate tert-butyl carbamate derivative, which can then be further modified as needed. The choice of solvents and reaction conditions plays a crucial role in achieving high yields and purity levels. Recent studies have explored green chemistry approaches to this synthesis, focusing on reducing environmental impact by using eco-friendly solvents and catalysts.

From a safety perspective, tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate is generally considered safe when handled under appropriate laboratory conditions. However, it is important to follow standard safety protocols and use personal protective equipment (PPE) such as gloves and goggles to prevent skin contact and inhalation. Additionally, proper storage conditions should be maintained to ensure stability and prevent degradation.

In conclusion, tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate (CAS No. 1508702-20-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on complex synthetic challenges and innovative material designs. As ongoing research continues to uncover new applications and optimizations for this compound, its importance in both academic and industrial settings is likely to grow even further.

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